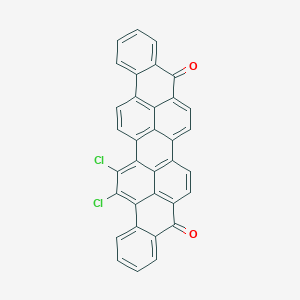

Dichloroviolanthrene-5,10-dione

Description

Dichloroviolanthrene-5,10-dione is a polycyclic aromatic compound featuring a violanthrene core substituted with two chlorine atoms at the 5- and 10-positions and ketone groups at the same positions. Violanthrene derivatives are characterized by extended π-conjugation, which influences their electronic properties and reactivity, making them relevant in materials science and organic synthesis .

Properties

CAS No. |

1324-56-7 |

|---|---|

Molecular Formula |

C34H14Cl2O2 |

Molecular Weight |

525.4 g/mol |

IUPAC Name |

29,30-dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),22,24,26,28,33-hexadecaene-12,21-dione |

InChI |

InChI=1S/C34H14Cl2O2/c35-31-29-16-6-2-4-8-21(16)34(38)24-14-11-19-18-10-13-23-26-17(15-5-1-3-7-20(15)33(23)37)9-12-22(25(18)26)30(32(31)36)27(19)28(24)29/h1-14H |

InChI Key |

VEPZHFUVRQKTMU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C(=C7C8=CC=CC=C8C(=O)C9=C7C6=C5C=C9)Cl)Cl)C2=O |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C(=C7C8=CC=CC=C8C(=O)C9=C7C6=C5C=C9)Cl)Cl)C2=O |

Other CAS No. |

1324-56-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Reactivity

Dichloroviolanthrene-5,10-dione differs from similar anthraquinone derivatives primarily in the type and position of substituents. Key comparisons include:

Key Observations :

- Electron-withdrawing vs. donating groups: Chlorine substituents in this compound likely reduce electron density in the aromatic system compared to methoxy or amino groups, affecting redox behavior and intermolecular interactions .

- Synthetic yields: Amino-substituted anthraquinones (e.g., 1,4-(dibutylamino)anthracene-9,10-dione) are synthesized in higher yields (83%) under elevated temperatures, whereas methoxy derivatives require milder conditions (60°C) .

Chromatographic and Physical Properties

Substituent type significantly impacts chromatographic mobility and physical state:

Insights :

- Amino-substituted derivatives exhibit higher Rf values (0.67) compared to methoxy analogs (0.33), suggesting greater nonpolarity due to alkyl chains .

- This compound’s chlorine substituents may further increase polarity relative to alkylamino groups, but experimental data are lacking.

Thermal Stability and Reaction Pathways

- Amino derivatives: Elevated temperatures (80°C) promote nucleophilic substitution, favoring diamino products (e.g., 5b and 5d) over mono-substituted intermediates .

- Methoxy derivatives: Methylation with (CH₃)₂SO₄ at 60°C yields mixtures of mono- and dimethoxy products, with selectivity influenced by reaction time and base strength .

- Chloro derivatives : Chlorine’s strong electron-withdrawing nature may stabilize the violanthrene core but could hinder further substitution reactions due to reduced aromatic reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.